6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione
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Overview
Description
6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
The synthesis of 6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods may involve optimizing these reactions for higher yields and better efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Condensation: Condensation reactions can be performed to form larger molecules by combining smaller ones, often using acid or base catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anticancer activity could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar compounds to 6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione include other benzoxazole derivatives, such as:
- 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole
- 2-substituted benzimidazole, benzoxazole, and benzothiazole
These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-[4-(1,3-benzoxazol-2-yl)phenyl]benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16N2O3/c30-26-21-9-3-1-7-19(21)20-8-2-4-10-22(20)27(31)29(26)18-15-13-17(14-16-18)25-28-23-11-5-6-12-24(23)32-25/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMJSUQREUEDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367391 |
Source
|
Record name | ST031394 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5749-40-6 |
Source
|
Record name | ST031394 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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